

# Application Note: Enantioselective Analysis of Citramalic Acid by LC-MS/MS

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## Compound of Interest

Compound Name: *(R)-(-)-Citramalic Acid Lithium*

Cat. No.: *B12354482*

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## Abstract

This application note details a robust and sensitive method for the chiral separation and quantification of citramalic acid enantiomers using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Citramalic acid, a dicarboxylic acid found in various biological systems including plants and microorganisms, has two stereoisomers, (R)- and (S)-citramalic acid. The ability to distinguish and quantify these enantiomers is crucial for understanding its metabolic pathways and biological functions. This document provides a comprehensive protocol for sample preparation, pre-column derivatization with a chiral reagent, LC-MS/MS analysis, and data interpretation, making it a valuable resource for researchers in metabolomics, food science, and drug development.

## Introduction

Citramalic acid (2-methylmalic acid) is an intermediate in the C5-branched dibasic acid metabolism pathway.<sup>[1]</sup> It is structurally similar to malic acid and plays a role in various metabolic processes. In bacteria, it is part of an alternative pathway for isoleucine biosynthesis.<sup>[2]</sup> The enantiomeric form of citramalic acid can be indicative of its origin; for instance, the (R)-form is enzymatically produced by citramalate synthase in plants and yeast from pyruvate and acetyl-CoA, while some bacterial pathways are suggested to produce the (S)-form.<sup>[2][3]</sup> The presence of citramalic acid has also been noted as a potential urinary marker for gut dysbiosis.<sup>[1]</sup>

Given the stereospecific nature of biological systems, the ability to separate and quantify the individual enantiomers of citramalic acid is essential. Direct chiral separation on a standard reversed-phase LC column is not feasible. This application note describes a method based on pre-column derivatization to form diastereomers, which can then be separated on a standard achiral column and detected with high sensitivity and specificity by a tandem mass spectrometer.

## Experimental Protocols

### Principle

The method involves the derivatization of the two carboxylic acid groups of citramalic acid with a chiral reagent, benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2), to form diastereomers.<sup>[4][5]</sup> These diastereomers are then separated by reversed-phase chromatography and quantified using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

### Sample Preparation

The following protocol is based on the analysis of citramalic acid in fruit samples and can be adapted for other matrices such as fermentation broths or biological fluids with appropriate validation.<sup>[5]</sup>

#### For Fruit/Solid Samples:

- Homogenize the sample (e.g., apple peel and fruit) using a blender. For peel, add water in a 2:1 weight ratio to the peel before homogenization.<sup>[5]</sup>
- Centrifuge the homogenate at 3,500 rpm for 15 minutes.<sup>[5]</sup>
- Collect the supernatant and centrifuge again at 12,000 rpm for 15 minutes at 4°C.<sup>[5]</sup>
- The resulting supernatant is ready for derivatization. Dilute the supernatant as necessary (e.g., 50-fold with water for apple peel samples).<sup>[5]</sup>

#### For Liquid Samples (e.g., Juice, Urine, Fermentation Broth):

- Centrifuge the sample to remove any particulate matter.

- A simple dilution with purified water is often sufficient. For complex matrices like urine, a protein precipitation step (e.g., with acetonitrile) may be necessary, followed by centrifugation.

## Pre-column Derivatization

This procedure creates diastereomers for chiral separation.[2][4][5][6]

- In a microcentrifuge tube, mix the following:
  - 10 µL of the prepared sample supernatant (or standard solution).
  - 10 µL of an internal standard (IS) solution (e.g., 10 µM sodium d-lactate (13C3, 98%)).[4]
  - 10 µL of 250 mM triphenylphosphine (TPP) in acetonitrile.[4]
  - 10 µL of 250 mM 2,2'-dipyridyl disulfide (DPDS) in acetonitrile.[4]
  - 10 µL of 10 mM (R)-CIM-C2-NH2 in acetonitrile.[4]
- Incubate the mixture at 60°C for 30 minutes.[4]
- Terminate the reaction by adding 50 µL of a solution containing 0.05% formic acid, 80% water, and 20% acetonitrile.[4]
- The sample is now ready for LC-MS/MS analysis.

## LC-MS/MS Analysis

The following parameters are based on a validated method using a Shimadzu LCMS-8040 system and can be adapted for other similar instruments.[4]

Liquid Chromatography Conditions:

- Column: InertSustain C18 (150 mm × 2.1 mm i.d., 3 µm).[4]
- Mobile Phase A: 0.05% formic acid in water.[4][6]
- Mobile Phase B: 0.05% formic acid in acetonitrile.[4][6]

- Flow Rate: 0.3 mL/min.[4][6]
- Column Temperature: 40°C.[2][4]
- Gradient Elution:
  - 0–30 min: 15% B
  - 30.01–40 min: 20% B
  - 40.01–74 min: 30% B[4][6]

#### Mass Spectrometry Conditions:

- Ion Source: Electrospray Ionization (ESI), positive ion mode.[2][4]
- Heat Block Temperature: 300°C.[2][4]
- Desolvation Line Temperature: 500°C.[4]
- Nebulizer Gas Flow: 3.0 L/min.[4][6]
- Drying Gas Flow: 15 L/min.[4][6]
- CID Gas Pressure: 230 kPa (Argon).[4][6]
- Ion Spray Voltage: 5 kV.[4]
- MRM Transitions:
  - Derivatized Citramalic Acid: m/z 667.1 > 91.05 and 362.2.[4][6]
  - Internal Standard (Derivatized d-lactate-13C3): m/z 353.45 > 91.15.[4]

## Data Presentation

The following tables summarize the quantitative data and method validation parameters from the analysis of (R)-citramalic acid in apple samples using the described protocol.[6]

Table 1: Quantitative Analysis of (R)-Citramalic Acid in Apple Samples

Apple Variety	Sample Type	(R)-Citramalic Acid Content (mg/100g wet weight)
Toki	Peel	36.5 ± 1.21
Fruit		0.922 ± 0.066
Tsugaru	Peel	10.5 ± 2.12
Fruit		0.522 ± 0.141
Sun-Tsugaru	Peel	8.74 ± 5.87
Fruit		0.292 ± 0.114

Data presented as mean ± standard error (n=3).[\[6\]](#)

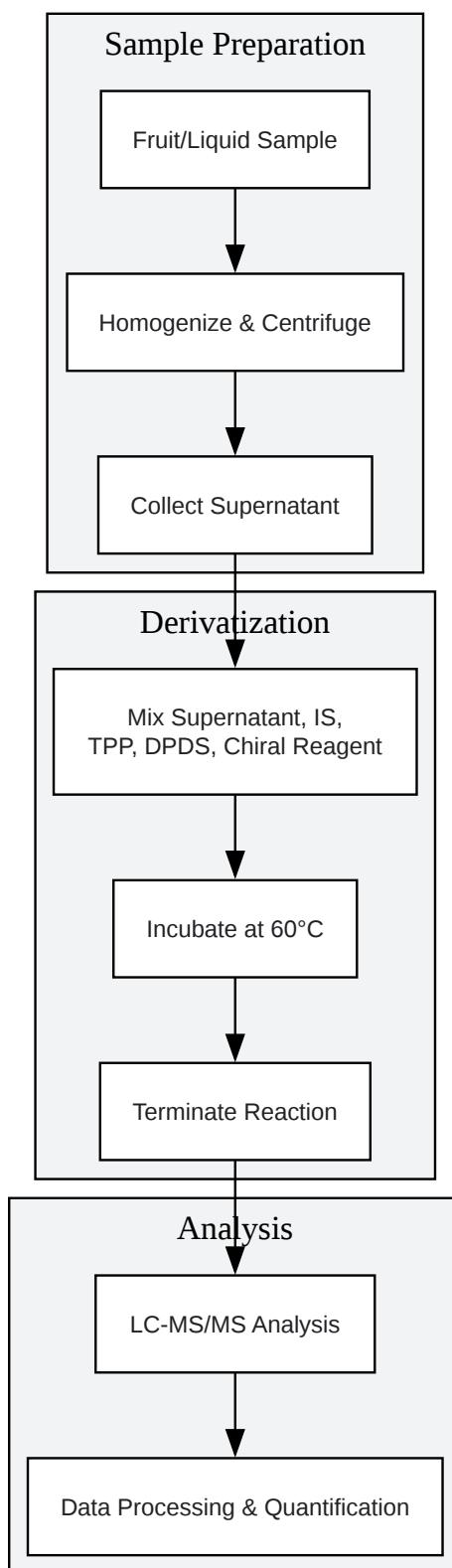
Table 2: Method Validation Data for (R)-Citramalic Acid Analysis

Sample Type	Parameter	Value
Apple Peel	Intra-day Precision (RSD)	1.33%
Inter-day Precision (RSD)		1.72%
Recovery		93%
Apple Fruit	Intra-day Precision (RSD)	1.84%
Inter-day Precision (RSD)		7.89%
Recovery		86-87%
Overall	Limit of Detection (LOD)	15.40 fmol

RSD: Relative Standard Deviation.[\[6\]](#)

## Visualizations

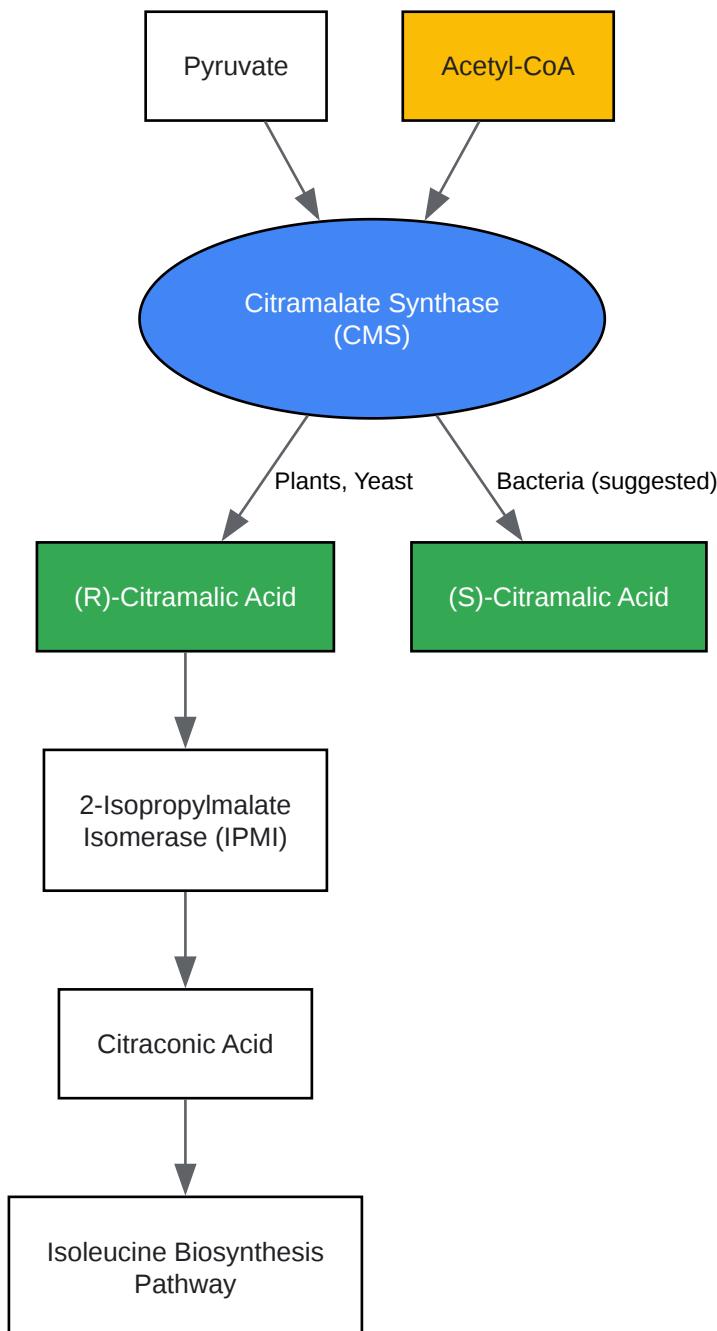
## Experimental Workflow



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Caption: Workflow for LC-MS/MS analysis of citramalic acid enantiomers.

## Citramalic Acid Biosynthesis Pathway



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Caption: Simplified citramalic acid metabolic pathway.

## Conclusion

The described LC-MS/MS method, utilizing pre-column chiral derivatization, provides a highly selective, sensitive, and reliable approach for the quantification of citramalic acid enantiomers. The protocol has been successfully applied to fruit matrices and demonstrates excellent performance in terms of precision, recovery, and sensitivity.<sup>[6]</sup> This application note serves as a detailed guide for researchers and scientists, and the methodology can be adapted for the analysis of citramalic acid enantiomers in a variety of other biological and industrial samples, which is crucial for advancing our understanding of its metabolic significance and potential applications.

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